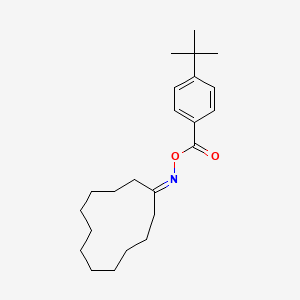
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as DMCM, is a compound that has been widely studied for its potential use in scientific research. DMCM is a type of benzodiazepine receptor antagonist, which means that it can block the effects of benzodiazepine drugs in the brain. Benzodiazepines are a class of drugs that are commonly used to treat anxiety and insomnia, but they can also have negative side effects and be addictive. DMCM may be useful in studying the effects of benzodiazepines on the brain, as well as in developing new treatments for anxiety and other conditions.
Wirkmechanismus
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide works by binding to the benzodiazepine receptor in the brain, which is a type of GABA-A receptor. GABA-A receptors are responsible for inhibiting the activity of neurons in the brain, which can help to reduce anxiety and promote relaxation. Benzodiazepines like diazepam and alprazolam bind to the benzodiazepine receptor and enhance the activity of GABA-A receptors, leading to their anxiolytic and sedative effects. This compound, on the other hand, blocks the effects of benzodiazepines by binding to the same receptor site but without activating the receptor. This can help researchers to better understand the role of benzodiazepines in the brain and nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. For example, this compound has been shown to increase the release of GABA in the brain, which can help to reduce anxiety and promote relaxation. This compound has also been shown to decrease the activity of certain neurotransmitters, such as acetylcholine and noradrenaline, which can have a calming effect on the brain. In addition, this compound has been shown to have anti-convulsant properties, which may make it useful in treating seizure disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has a number of advantages for use in scientific research. It is a potent and selective benzodiazepine receptor antagonist, which means that it can be used to study the effects of benzodiazepines without interfering with other neurotransmitter systems. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to administer this compound to animals in a controlled manner, as it has a relatively short half-life and can be rapidly metabolized. In addition, this compound can have some off-target effects on other neurotransmitter systems, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide and related compounds. One area of interest is the development of new benzodiazepine receptor antagonists that are more potent and selective than this compound. These compounds could be used to better understand the role of benzodiazepines in the brain and to develop new treatments for anxiety and other conditions. Another area of interest is the use of this compound in combination with other drugs, such as antidepressants or antipsychotics, to enhance their therapeutic effects. Finally, there is ongoing research into the molecular mechanisms of this compound and related compounds, which may help to identify new targets for drug development.
Synthesemethoden
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide can be synthesized using a variety of methods, including reaction of the corresponding acid chloride with the appropriate amine, or reaction of the corresponding carboxylic acid with the appropriate isocyanate. One common synthesis method involves reacting 3,4-dimethoxyphenylacetic acid with 1-cyano-1,3-dimethylbutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can then be purified using column chromatography or other methods.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has been used in a variety of scientific research applications, including studies of the effects of benzodiazepines on the brain and nervous system. This compound can be used to block the effects of benzodiazepines, allowing researchers to study the role of these drugs in various physiological and behavioral processes. This compound has also been studied as a potential treatment for anxiety and other conditions, as it may be able to reduce the negative effects of benzodiazepine drugs without causing addiction or other side effects.
Eigenschaften
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)10-17(3,11-18)19-16(20)9-13-6-7-14(21-4)15(8-13)22-5/h6-8,12H,9-10H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBCPKSMGVWULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2785698.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2785700.png)



![Methyl 4-amino-5-methylthiopheno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2785708.png)


![N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2785715.png)

![5-[[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2785718.png)
![2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2785719.png)
![(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2785721.png)